molecular formula C13H13Cl2NO B2407579 [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride CAS No. 2377035-42-0

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride

Cat. No.: B2407579
CAS No.: 2377035-42-0
M. Wt: 270.15
InChI Key: YHBRRTUHSMUVPE-UHFFFAOYSA-N
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Description

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride is a chemical compound with the molecular formula C13H13Cl2NO. It is known for its applications in various scientific fields due to its unique chemical properties .

Preparation Methods

The synthesis of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride typically involves the reaction of 2-chlorophenol with benzylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often using solvents like methanol or ethanol. The product is then purified and converted to its hydrochloride salt form .

Chemical Reactions Analysis

[3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride undergoes several types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses.

    Industry: It is used in the production of certain polymers and resins.

Mechanism of Action

The mechanism of action of [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar compounds to [3-(2-Chlorophenoxy)phenyl]methanamine;hydrochloride include:

Properties

IUPAC Name

[3-(2-chlorophenoxy)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO.ClH/c14-12-6-1-2-7-13(12)16-11-5-3-4-10(8-11)9-15;/h1-8H,9,15H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHBRRTUHSMUVPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC=CC(=C2)CN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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